3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1065075-72-0
VCID: VC2547548
InChI: InChI=1S/C13H20N2O5/c1-12(2,3)8-7(10(16)17)9(15-20-8)14-11(18)19-13(4,5)6/h1-6H3,(H,16,17)(H,14,15,18)
SMILES: CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C13H20N2O5
Molecular Weight: 284.31 g/mol

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid

CAS No.: 1065075-72-0

Cat. No.: VC2547548

Molecular Formula: C13H20N2O5

Molecular Weight: 284.31 g/mol

* For research use only. Not for human or veterinary use.

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid - 1065075-72-0

Specification

CAS No. 1065075-72-0
Molecular Formula C13H20N2O5
Molecular Weight 284.31 g/mol
IUPAC Name 5-tert-butyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C13H20N2O5/c1-12(2,3)8-7(10(16)17)9(15-20-8)14-11(18)19-13(4,5)6/h1-6H3,(H,16,17)(H,14,15,18)
Standard InChI Key AJOOKLUMLWKVAN-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Structure and Properties

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid (CAS No. 1065075-72-0) is characterized by a five-membered isoxazole heterocyclic ring that contains adjacent oxygen and nitrogen atoms. The compound features a tert-butyl group at the 5-position, a Boc-protected amino group at the 3-position, and a carboxylic acid functionality at the 4-position of the isoxazole ring. This strategic arrangement of functional groups creates a molecule with multiple reactive sites and potential for further modification.

The compound has a molecular formula of C13H20N2O5 and a molecular weight of 284.31 g/mol. Its IUPAC name is 5-tert-butyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylic acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality is particularly significant, as it allows for selective deprotection and further functionalization of the amino group under specific conditions.

Structural Identifiers

For proper identification and characterization in databases and literature, the compound is associated with several standard identifiers:

Identifier TypeValue
CAS Number1065075-72-0
Molecular FormulaC13H20N2O5
Molecular Weight284.31 g/mol
Standard InChIInChI=1S/C13H20N2O5/c1-12(2,3)8-7(10(16)17)9(15-20-8)14-11(18)19-13(4,5)6/h1-6H3,(H,16,17)(H,14,15,18)
Standard InChIKeyAJOOKLUMLWKVAN-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)C1=C(C(=NO1)NC(=O)OC(C)(C)C)C(=O)O
PubChem Compound ID45926129

Applications in Chemical Research

3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid has several important applications in chemical research, particularly in pharmaceutical development and organic synthesis.

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Isoxazole derivatives in general have demonstrated various pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities, making them important scaffolds in drug discovery.

Building Block in Medicinal Chemistry

The strategic functional groups present in 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid make it particularly useful as a building block in medicinal chemistry. The Boc-protected amino group allows for selective deprotection and further modification, enabling the incorporation of this moiety into larger molecular frameworks.

Comparative Analysis with Related Compounds

Understanding the structural and functional relationships between 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid and related isoxazole derivatives provides valuable context for its chemical behavior and potential applications.

Structural Comparison

The table below compares 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid with structurally related isoxazole derivatives:

Property3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)3-Amino-5-tert-butylisoxazole
Core StructureIsoxazole with 3,4,5-substitutionIsoxazole with 3,4,5-substitutionIsoxazole with 3,5-substitution
Position 3Boc-protected amino groupMethyl groupAmino group
Position 4Carboxylic acidCarboxylic acidUnsubstituted
Position 5tert-Butyl groupAmino grouptert-Butyl group
Molecular FormulaC13H20N2O5Not specifically listedC7H12N2O
Molecular Weight284.31 g/molNot specifically listed140.19 g/mol
CAS Number1065075-72-0Not specifically listed55809-36-4
Melting PointNot reportedNot reported110-113°C

Functional Comparison

While 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid contains a protected amino group that requires deprotection for further reactivity, 3-amino-5-tert-butylisoxazole features a free amino group that can participate directly in various reactions . Similarly, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has been specifically studied for its incorporation into peptide chains, where its amino group at the 5-position participates in peptide bond formation .

The presence of the carboxylic acid group at the 4-position in both 3-(Boc-amino)-5-tert-butylisoxazole-4-carboxylic acid and AMIA enables these compounds to function as unnatural amino acids in peptide synthesis, whereas 3-amino-5-tert-butylisoxazole lacks this functionality .

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